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Methyl 3-bromo-5-ethynylbenzoate
Overview
Description
Methyl 3-bromo-5-ethynylbenzoate is an organic compound that has garnered significant interest in scientific research and industry due to its diverse range of applications. It belongs to the family of benzoic acid derivatives and is commonly used as a building block for various functional organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-ethynylbenzoate typically involves the bromination of methyl benzoate followed by ethynylation. The process begins with the bromination of methyl benzoate using bromine in the presence of a catalyst such as iron(III) bromide. The resulting product, methyl 3-bromobenzoate, is then subjected to a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-ethynylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Sonogashira coupling to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Sonogashira Coupling: Palladium catalysts (e.g., Pd(PPh3)2Cl2) and copper co-catalysts in the presence of bases like triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of various substituted benzoates.
Coupling Reactions: Formation of extended conjugated systems.
Oxidation and Reduction Reactions: Formation of carboxylic acids and alcohols, respectively.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 3-bromo-5-ethynylbenzoate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity, making it a valuable building block in drug development.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored derivatives of this compound for their ability to inhibit cancer cell proliferation. Compounds synthesized from this precursor exhibited promising results against various cancer cell lines, particularly those with overexpressed MYC oncogenes. The study utilized high-throughput screening methods to identify active compounds that disrupt critical protein interactions involved in tumor growth .
Materials Science Applications
In materials science, this compound serves as a precursor for synthesizing functionalized polymers and nanomaterials. Its ethynyl group allows for further reactions that can lead to cross-linking or polymerization.
Data Table: Polymerization Reactions
Reaction Type | Conditions | Yield (%) |
---|---|---|
Sonogashira Coupling | CuI, Pd(PPh₃)₂Cl₂, THF | 85 |
Click Chemistry | CuSO₄·5H₂O, sodium ascorbate | 90 |
These reactions demonstrate the versatility of this compound in creating materials with tailored properties for applications in coatings, adhesives, and electronic devices .
Organic Synthesis Applications
This compound is also valuable in organic synthesis as a versatile intermediate. It can undergo various transformations to yield more complex molecules.
Transformation Examples
- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, enabling the synthesis of diverse derivatives.
- Cross-Coupling Reactions : The ethynyl group participates in cross-coupling reactions with aryl halides to form biaryl compounds, which are important in pharmaceuticals and agrochemicals.
Data Table: Reaction Pathways
Reaction Type | Reagents | Product |
---|---|---|
Nucleophilic Substitution | NaN₃ (sodium azide) | Methyl 3-bromo-5-azidobenzoate |
Cross-Coupling | Phenylboronic acid | Methyl 3-benzyl-5-ethynylbenzoate |
These transformations illustrate the compound's utility as a starting material for synthesizing more complex organic molecules .
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-ethynylbenzoate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and selectivity. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-4-ethynylbenzoate
- Methyl 3-bromo-2-ethynylbenzoate
- Methyl 3-bromo-5-ethynylphenylacetate
Uniqueness
Methyl 3-bromo-5-ethynylbenzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The position of the bromine and ethynyl groups allows for selective functionalization and the formation of complex molecular architectures .
Biological Activity
Methyl 3-bromo-5-ethynylbenzoate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer activity, enzyme inhibition, and potential applications in synthetic biology.
This compound is an aromatic compound characterized by a bromine atom and an ethynyl group attached to a benzoate structure. Its molecular formula is with a molecular weight of approximately 215.06 g/mol.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound, 3-bromobenzothiazole, has shown promising results in inhibiting tumor growth in vitro and in vivo models .
Case Study: In Vitro Cytotoxicity
A study conducted on the cytotoxic effects of this compound against human breast cancer cell lines (MCF-7) revealed an IC50 value of approximately 15 µM, indicating moderate potency compared to standard chemotherapeutic agents like doxorubicin, which has an IC50 of around 0.5 µM .
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 15 | MCF-7 |
Doxorubicin | 0.5 | MCF-7 |
Enzyme Inhibition
This compound has been identified as a potential inhibitor of certain cytochrome P450 enzymes, which play crucial roles in drug metabolism and the biosynthesis of steroid hormones. Specifically, it has been noted as a CYP1A2 inhibitor .
Implications for Drug Interactions
The inhibition of CYP enzymes can lead to significant drug-drug interactions, which may enhance or diminish the effects of concurrently administered medications. Therefore, understanding the inhibitory profile of this compound is essential for its safe application in therapeutic settings.
Synthetic Biology Applications
The compound's unique structure makes it a valuable candidate for synthetic biology applications. It can be utilized as a building block in the synthesis of more complex molecules or as a probe in metabolic engineering studies.
Research Findings
Research involving Pseudomonas putida has demonstrated that derivatives of this compound can be engineered to enhance the production of desired metabolites through CRISPR-based techniques. This approach allows for the manipulation of metabolic pathways to optimize bioproduction processes .
Properties
IUPAC Name |
methyl 3-bromo-5-ethynylbenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c1-3-7-4-8(10(12)13-2)6-9(11)5-7/h1,4-6H,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEFRXUXCLZJGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C#C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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